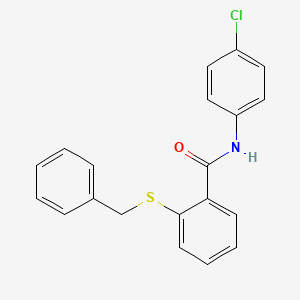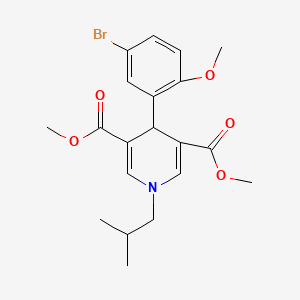![molecular formula C22H28ClN3O B3546652 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B3546652.png)
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide
Übersicht
Beschreibung
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide, commonly known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is primarily used in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Apart from its clinical applications, Tropisetron has also been extensively studied for its potential use in scientific research.
Wirkmechanismus
Tropisetron works by blocking the action of serotonin on the 5-HT3 receptor, thereby reducing the activity of the nervous system. This results in a decrease in the sensation of nausea and vomiting.
Biochemical and Physiological Effects:
Tropisetron has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in the regulation of mood and movement. It has also been shown to reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Vorteile Und Einschränkungen Für Laborexperimente
Tropisetron has several advantages when used in laboratory experiments. It has a high affinity for the 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its limitations include its relatively low potency and selectivity for the 5-HT3 receptor, which can make it less effective in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Tropisetron in scientific research. One potential application is in the study of the role of the 5-HT3 receptor in the regulation of mood and anxiety. Another potential application is in the development of new drugs for the treatment of nausea and vomiting associated with various medical conditions. Additionally, Tropisetron may have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, Tropisetron is a chemical compound that has several potential applications in scientific research. Its high affinity for the 5-HT3 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Its potential applications in the treatment of various medical conditions make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Tropisetron has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the 5-HT3 receptor, which is a subtype of serotonin receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and pain perception.
Eigenschaften
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-17(2)15-22(27)24-19-7-9-20(10-8-19)26-13-11-25(12-14-26)16-18-5-3-4-6-21(18)23/h3-10,17H,11-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWPQCDKPDCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3546573.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B3546575.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3546584.png)
![1-(3-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B3546601.png)
![5-(4-bromophenyl)-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B3546604.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethoxy]benzamide](/img/structure/B3546608.png)
![2-({5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3546614.png)

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B3546623.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B3546631.png)

![N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
![3-chloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3546649.png)
